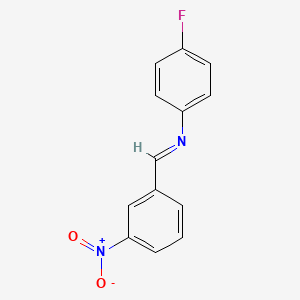

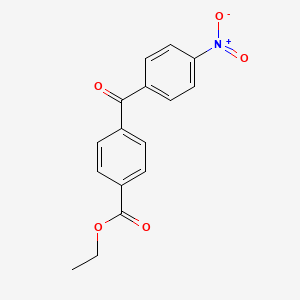

(4-氟苯基)(3-硝基亚苄基)胺

描述

The compound "(4-Fluorophenyl)(3-nitrobenzylidene)amine" is a molecule that can be presumed to have significant chemical and biological properties due to the presence of both a fluorophenyl and a nitrobenzylidene moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with other reactive species. For instance, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) has been investigated, showing that amino compounds can form fluorescent derivatives . Another study describes the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for the synthesis of various heterocyclic scaffolds, indicating the potential for creating complex structures from simple nitro and fluoro-containing precursors . These studies suggest that the synthesis of "(4-Fluorophenyl)(3-nitrobenzylidene)amine" would likely involve the condensation of an appropriate amine with a nitrobenzylidene derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis, FT-IR, and UV-visible spectroscopy . These techniques provide detailed information about the bonding and geometry of the molecules. The solvatochromic behavior observed in the UV region for some compounds suggests that "(4-Fluorophenyl)(3-nitrobenzylidene)amine" may also exhibit interesting optical properties due to its molecular structure .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied extensively. For example, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines suggests that reactions involving nitrobenzylidene derivatives can proceed through highly ordered transition states, which could also be relevant for the reactions of "(4-Fluorophenyl)(3-nitrobenzylidene)amine" . Additionally, the reaction of amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene indicates that nucleophilic attack on carbon-carbon double bonds is possible, which could be a reaction pathway for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure. The fluorogenic nature of some amines suggests that "(4-Fluorophenyl)(3-nitrobenzylidene)amine" might also serve as a fluorogenic agent, potentially useful in biochemical assays . The nonlinear optical properties of similar compounds imply that the compound of interest may also exhibit such properties, which could be valuable in the development of optical materials .

科学研究应用

生物分子固定

(4-氟苯基)(3-硝基亚苄基)胺: 用于将生物分子固定到聚合物表面 。此过程对于各种生化分析和化学合成至关重要。该化合物用作光交联剂,在光照射后在生物分子和聚合物之间形成共价键,从而使酶、抗体和其他蛋白质能够稳定地附着到固体载体上。

生物偶联

该化合物作为光交联剂的能力也扩展到生物偶联 。这涉及两个生物分子的共价连接,是生物传感器、药物递送系统和诊断工具开发中的基本技术。连接的特异性和稳定性至关重要,(4-氟苯基)(3-硝基亚苄基)胺提供了一种可靠的方法来实现这一点。

表面工程

表面工程是另一个(4-氟苯基)(3-硝基亚苄基)胺应用的领域 。它可以改变材料的表面特性,以增强其与生物系统的相互作用。这在创建用于植入物和医疗器械的生物相容性涂层方面特别有用。

快速诊断

在快速诊断领域,(4-氟苯基)(3-硝基亚苄基)胺用于在各种平台上快速有效地固定诊断剂 。这加速了即时诊断试剂盒的开发,这些试剂盒对于及时发现和管理疾病至关重要。

光亲和标记

从历史上看,该化合物已被用于光亲和标记,这是一种研究细胞内分子相互作用的方法 。通过将光交联剂整合到与靶蛋白相互作用的小分子中,研究人员可以使用光激活该化合物,从而形成共价键来标记该蛋白。该技术有助于理解蛋白质的功能和相互作用。

材料科学研究

在材料科学中,(4-氟苯基)(3-硝基亚苄基)胺有助于开发具有增强性能的新材料 。它的反应性使其能够掺入聚合物中,改变它们的特性以用于特定应用,例如提高耐久性或改善热稳定性。

安全和危害

属性

IUPAC Name |

N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQIRTJULHMQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359461 | |

| Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3382-80-7 | |

| Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (4-Fluorophenyl)(3-nitrobenzylidene)amine a promising candidate for nitrification inhibition?

A1: The study [] highlights that (4-Fluorophenyl)(3-nitrobenzylidene)amine demonstrated significant nitrification inhibition (NI) with a remarkable 91-96% inhibition rate. While the exact mechanism of action wasn't explored in this particular study, this level of activity suggests its potential as a nitrification inhibitor. Further research can explore its interaction with the nitrification process and its potential for agricultural applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)

![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)

![6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1298451.png)

![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)